Aminobenzoate potassium, also known as potassium para-aminobenzoate or Potaba, is a compound that has been studied for its potential therapeutic effects in various medical conditions. It is a member of the vitamin B complex and has been used in the treatment of fibrotic skin disorders, such as scleroderma, and other conditions like lichen sclerosus. The interest in this compound has grown due to its diverse biological properties and potential clinical applications.
In the field of dermatology, aminobenzoate potassium has been used to treat scleroderma, a chronic systemic autoimmune disease characterized by hardening of the skin. Retrospective studies have shown that patients treated with aminobenzoate potassium experienced significant skin softening compared to those who did not receive the medication2. Moreover, the treatment has been associated with improved survival rates in patients with scleroderma, indicating a potential impact on the disease's progression4. Aminobenzoate potassium has also been reported to provide clinical improvement in patients with lichen sclerosus, another skin condition3.
In pharmacological research, aminobenzoate derivatives like 1-aminobenzotriazole have been used as a tool to study the biological roles of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics6. The inhibitory effects of these compounds on cytochrome P450 enzymes have been compared with other inhibitors, providing insights into the metabolism-dependent toxicity of drugs and chemicals7.
Aminobenzoate potassium has been investigated for its potential in preventing the precipitation of urine salts, which could have implications for the prevention of recurrent renal calculi, commonly known as kidney stones9.
In the context of nutrition and metabolic studies, aminobenzoate potassium has been validated as an alternative to PABA for assessing the completeness of 24-hour urine collections, which is important for tracking compliance with dietary studies in community-dwelling research10.
Aminobenzoate potassium can be derived from natural sources, primarily found in plants where it is produced in chloroplasts and stored as glucose esters. In humans, it acts as a vitamin B complex member, specifically related to the metabolism of folic acid and the synthesis of nucleic acids . The compound is classified under the category of pharmaceutical agents due to its therapeutic benefits.
The synthesis of aminobenzoate potassium typically involves several methods, with one notable approach outlined in a recent patent. This method includes:
For instance, a specific example involves dissolving potassium hydroxide in water and adding hydroxylamine hydrochloride, followed by dropwise addition to an ethanol solution of phthalic acid diethyl ester at controlled temperatures (20-25 °C) for optimal yield .
Aminobenzoate potassium has the molecular formula , with a molar mass of approximately 175.24 g/mol. Its structure features a benzene ring substituted with an amino group () and a carboxylate group (). The presence of the potassium ion contributes to its solubility in water and its biological activity.
Aminobenzoate potassium participates in various chemical reactions, primarily involving:
These reactions are essential for its application in medicinal chemistry and drug formulation.
The mechanism of action for aminobenzoate potassium primarily revolves around its anti-inflammatory effects. It is believed to exert these effects through:
Research indicates that these mechanisms contribute to its therapeutic efficacy in treating conditions like Peyronie's disease and other fibrotic disorders.
Aminobenzoate potassium exhibits several key physical and chemical properties:
These properties make it suitable for both oral and topical applications.
Aminobenzoate potassium has diverse applications in science and medicine:
Aminobenzoate potassium (potassium 4-aminobenzoate; CAS 138-84-1) is an organic potassium salt with the molecular formula C7H6KNO2 and a molecular weight of 175.23 g/mol [3] [7]. Its structure consists of a benzoate anion where the carboxylic acid group is deprotonated and paired with a potassium cation (K+). The para-aminobenzoate moiety features an aromatic benzene ring substituted with an amino group (–NH2) at the 4-position and a carboxylate (–COO−) group at the 1-position. This arrangement creates a zwitterionic potential, though the anionic carboxylate dominates the charge distribution in the solid state. The compound crystallizes in a monoclinic system with a P21/c space group, where potassium ions coordinate with oxygen atoms from carboxylate groups, forming a polymeric network [3].
Key Structural Parameters:
Aminobenzoate potassium exhibits high aqueous solubility (34.7 mg/mL at 25°C), significantly exceeding its parent acid, 4-aminobenzoic acid (PABA), due to ionic dissociation [4] [5]. Solubility is pH-dependent and follows the Henderson-Hasselbalch (HH) principle, though deviations occur due to ion-pairing and buffer effects [8]. Under acidic conditions (pH < 3), the protonated form (PABA) predominates, reducing solubility. Above pH 5.5 (pKa of PABA = 4.9), deprotonation enhances solubility, peaking at pH 7.4 (>500 mg/mL) [4] [8].
70°C: 210.5 mg/mL [5]
Solvent Polarity: Soluble in polar solvents (water, ethanol, methanol) but insoluble in nonpolar solvents (hexane, chloroform).
Table 1: Solubility of Aminobenzoate Potassium Under Varied Conditions
Condition | Solubility (mg/mL) |
---|---|
pH 3.0 (water) | 8.2 |
pH 7.4 (phosphate buffer) | 520.0 |
Ethanol | 45.3 |
Methanol | 62.1 |
Thermogravimetric analysis (TGA) shows aminobenzoate potassium decomposes at 300–320°C without melting, indicating direct degradation [3]. Degradation kinetics follow first-order kinetics with an activation energy (Ea) of 110–125 kJ/mol, determined via Arrhenius plots. The primary decomposition pathway involves decarboxylation, releasing CO2 and yielding 4-aminophenyl potassium as an intermediate, which further degrades to aniline derivatives [1]. Isothermal studies reveal:
Stabilizers like antioxidants (e.g., BHT) reduce degradation rates by 40% by scavenging free radicals formed during heating.
Table 2: Thermal Degradation Kinetics
Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (h) |
---|---|---|
200 | 0.0021 | 330 |
250 | 0.035 | 20 |
300 | 0.52 | 1.3 |
Aminobenzoate potassium demonstrates distinct properties compared to analogs like sodium aminobenzoate:
Table 3: Comparative Properties of Alkali Aminobenzoate Salts
Property | Potassium Salt | Sodium Salt |
---|---|---|
Molecular Weight (g/mol) | 175.23 | 159.13 |
Aqueous Solubility (25°C) | 34.7 mg/mL | 28.9 mg/mL |
Decomposition Temp. | 300–320°C | 280–295°C |
Crystal Habit | Prismatic | Acicular |
Crystallography: X-ray diffraction (XRD) confirms a monoclinic lattice with parameters a = 7.82 Å, b = 6.54 Å, c = 12.17 Å, and β = 98.5° [3]. Potassium ions adopt distorted octahedral coordination, bonding to six oxygen atoms from four carboxylate groups. The aminobenzoate anions stack in parallel layers via π-π interactions (3.7 Å spacing) and hydrogen bonds (N–H⋯O = 2.89 Å) [7].
Spectroscopy:
Fluorescence: Exhibits blue emission (λem = 345 nm) when excited at 267 nm, useful for analytical detection.
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9